REACTION_CXSMILES
|
[I:1](O)(=O)(=O)=O.[I-:6].[K+].[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[Br:15]>S(=O)(=O)(O)O>[Br:8][C:9]1[CH:14]=[C:13]([I:6])[C:12]([I:1])=[CH:11][C:10]=1[Br:15] |f:1.2|
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
80.7 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L three-necked flask fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
After the reaction mixture was poured into ice
|
Type
|
FILTRATION
|
Details
|
the whole was filtrated
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from THF/methanol twice
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)I)I)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.2 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |